Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based derivative featuring a carbamoylmethoxy group at the 4-position and a methyl ester at the 2-position. The 3-chlorophenyl substituent on the carbamoyl moiety distinguishes it from analogs with alternative aryl or functional groups.
Properties
IUPAC Name |
methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(14-7-2-3-8-15(14)22-16)26-11-18(23)21-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGYLOQIAAXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinoline derivative with 3-chlorophenyl isocyanate under controlled conditions.
Methoxy Ester Formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group at the 2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Typical Conditions:
-
Basic Hydrolysis: Aqueous NaOH (1–3 M), reflux (80–100°C) for 4–8 hours.
-
Acidic Hydrolysis: Dilute HCl (1–2 M), ethanol/water mixture, reflux.
Product: 4-{[(3-Chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylic acid.
Nucleophilic Substitution
The chlorine atom on the 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under catalytic or high-temperature conditions.
Examples:
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | Cu catalyst, 120°C, DMF | 3-Aminophenyl derivative |
| Methoxide (NaOMe) | DMSO, 100°C, 12 h | 3-Methoxyphenyl analog |
Steric hindrance from the carbamoyl and methoxy groups may reduce reaction rates compared to simpler chlorinated aromatics .
Esterification and Transesterification
The methyl ester group can be exchanged with other alcohols via acid- or base-catalyzed transesterification.
Conditions:
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Acid-Catalyzed: H₂SO₄, excess ROH (e.g., ethanol, benzyl alcohol), reflux.
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Base-Catalyzed: NaOR (e.g., NaOEt), anhydrous conditions.
Application: Synthesis of prodrugs or lipophilic derivatives for enhanced bioavailability.
Amide and Carbamate Modifications
The carbamoyl group (-NHCO-) reacts with electrophiles or undergoes hydrolysis:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | H₂O, H⁺/OH⁻, heat | Cleavage to methoxyquinoline and 3-chloroaniline |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated carbamates |
Cyclization and Cascade Reactions
Under metal-catalyzed conditions, the quinoline core participates in cyclization to form polycyclic structures. For example:
Cu-Catalyzed Cascade:
-
Reacts with ethyl acetoacetate to form fused pyranoquinoline derivatives (yields: 44–77%) .
-
Mechanism involves Ullmann-type C–C coupling followed by intramolecular condensation .
Stability Under Oxidative/Reductive Conditions
-
Oxidation: The methoxy group is stable under mild oxidants (e.g., KMnO₄ in acidic conditions) but may demethylate with strong agents like BBr₃.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties.
Synthetic Pathways and By-Product Analysis
Key intermediates and side products identified during synthesis include:
| Step | By-Product | Mitigation Strategy |
|---|---|---|
| Ester hydrolysis | Quinoline-2-carboxylic acid | pH control during workup |
| NAS reactions | Di-substituted aryl halides | Use of excess nucleophile |
Reaction Monitoring and Optimization
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate. Quinoline compounds are known to exhibit various mechanisms of action against cancer cells, including:
- Inhibition of Telomerase Activity : Compounds similar to this compound have been evaluated for their ability to inhibit telomerase, an enzyme often overexpressed in cancer cells. For instance, derivatives were tested against multiple cancer cell lines (HEPG2, HELA, SW1116, BGC823), demonstrating promising telomerase inhibitory effects with IC50 values indicating effective potency .
- Mechanism-Based Approaches : Research indicates that certain quinoline derivatives can act as mechanism-based inhibitors of cancer cell proliferation. A study showcased a series of synthesized compounds that exhibited significant antitumor activity through various pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Quinoline derivatives have also been recognized for their antimicrobial properties. This compound may share similar characteristics with other quinoline compounds that have shown efficacy against bacterial pathogens. Specific applications include:
- DNA Gyrase Inhibition : Some quinolines function as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for developing new antibiotics targeting resistant bacterial strains .
- Broad-Spectrum Antimicrobial Effects : Compounds within this class have been investigated for their ability to combat a wide range of microbial infections, including those caused by resistant strains, making them valuable in the development of new therapeutic agents .
Pharmacological Applications
The pharmacological versatility of this compound extends beyond anticancer and antimicrobial applications:
- Potential Antimalarial Agent : Quinoline derivatives are historically significant in the treatment of malaria. Research suggests that modifications in the quinoline structure can enhance antimalarial activity, positioning this compound as a candidate for further exploration .
- Neuroprotective Effects : Some studies have indicated that certain quinoline derivatives possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Data Summary Table
Case Studies
- Telomerase Inhibition Study : A recent study synthesized various quinoline derivatives and tested them against human cancer cell lines. This compound was among those evaluated, showing significant telomerase inhibition comparable to established anticancer agents like 5-fluorouracil .
- Antimicrobial Efficacy Analysis : A comparative analysis was conducted on several quinoline derivatives to assess their antimicrobial effectiveness against resistant bacterial strains. The study found that modifications in the chemical structure significantly influenced antibacterial potency, suggesting that this compound could be optimized for enhanced efficacy .
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Quinoline derivatives are highly tunable, with substituents influencing solubility, stability, and bioactivity. Key analogs include:
Key Observations :
- Chlorophenyl vs.
- Carbamoylmethoxy vs. Sulfanyl : The carbamoylmethoxy group in the target compound could offer hydrogen-bonding capacity, contrasting with the sulfur-containing analogs (), which may exhibit different redox properties .
Yield and Reaction Conditions
- Methyl 6-methoxy-2-arylquinoline-4-carboxylate (): Typical yields range from 25% to 70%, depending on aryl substituents. Reaction times (~5 hours) and reflux conditions are consistent across studies .
- 4k Synthesis (): Requires column chromatography for purification, suggesting similar challenges for isolating the target compound .
Biological Activity
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 351.75 g/mol
- CAS Number : 771464-30-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
-
Mechanism of Action :
- The compound has shown promising results in inhibiting cancer cell proliferation by inducing cell cycle arrest. In vitro studies demonstrate that it can significantly halt the cell cycle at the G2/M phase in colorectal cancer cell lines (HCT116 and Caco-2), leading to reduced cell viability and clone formation .
- The presence of the 3-chlorophenyl group is believed to enhance its interaction with specific molecular targets involved in cancer progression, such as c-Met kinase, which is implicated in various cancers .
- Case Studies :
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties, particularly against α-glucosidase:
- α-Glucosidase Inhibition : The compound demonstrated significant inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism. This suggests potential applications in managing diabetes and metabolic disorders .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 5.67 | Cell cycle arrest at G2/M phase |
| Anticancer | Caco-2 | 6.12 | Induction of apoptosis |
| Enzyme Inhibition | α-glucosidase | 0.45 | Competitive inhibition |
Research Findings
-
Synthesis and Characterization :
- The synthesis of this compound involves a multi-step process that includes the reaction of quinoline derivatives with chloroacetyl chloride followed by carbamoylation . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
